

In Vitro Enzymatic Assays for SCH900776

Activity: A Technical Guide

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Compound of Interest

Compound Name: SCH900776 (S-isomer)

Cat. No.: B1521402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays utilized to characterize the activity of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the enzymatic inhibition and binding affinity of SCH900776 and similar compounds.

Executive Summary

SCH900776 is a highly selective inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response pathway.^[1] Its primary mechanism of action is the direct inhibition of the Chk1 kinase activity, which leads to the abrogation of cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents.^{[2][3]} The in vitro characterization of SCH900776 relies on a suite of enzymatic and biophysical assays to determine its potency, selectivity, and binding kinetics. This guide will detail the methodologies for a luminescence-based kinase assay to measure enzymatic inhibition and a temperature-dependent fluorescence assay for direct binding assessment.

Quantitative Data Summary

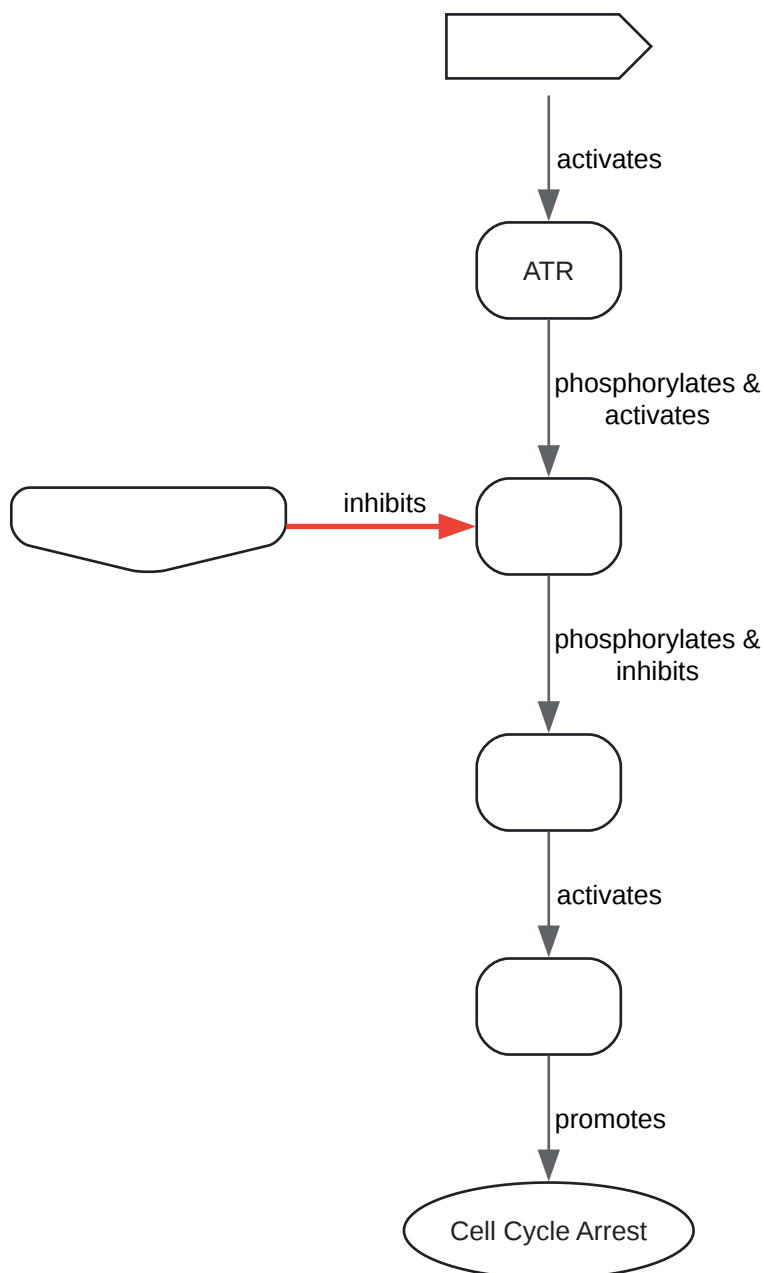
The following table summarizes the key quantitative metrics for the in vitro activity of SCH900776 against its primary target, Chk1, and other related kinases.

Parameter	Target Kinase	Value	Assay Type	Reference
IC50	Chk1	3 nM	Cell-free enzymatic assay	[4] [5]
Chk2	1.5 μ M (1500 nM)	Cell-free enzymatic assay	[4]	
CDK2	0.16 μ M (160 nM)	Cell-free enzymatic assay	[4]	
Kd	Chk1	2 nM	Temperature-dependent Fluorescence (TdF)	[5] [6]

Signaling Pathway and Experimental Workflows

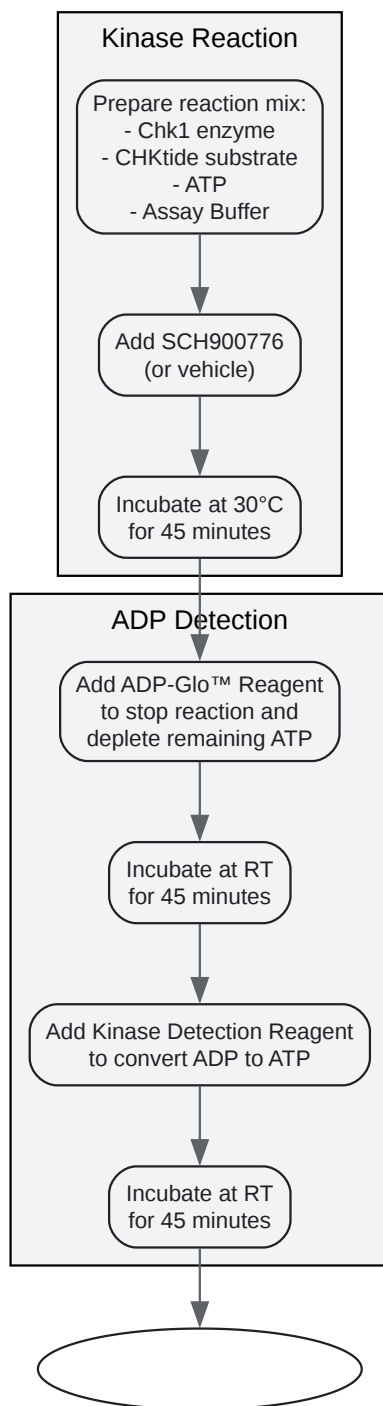
To visually represent the biological context and experimental procedures, the following diagrams have been generated.

SCH900776 Mechanism of Action

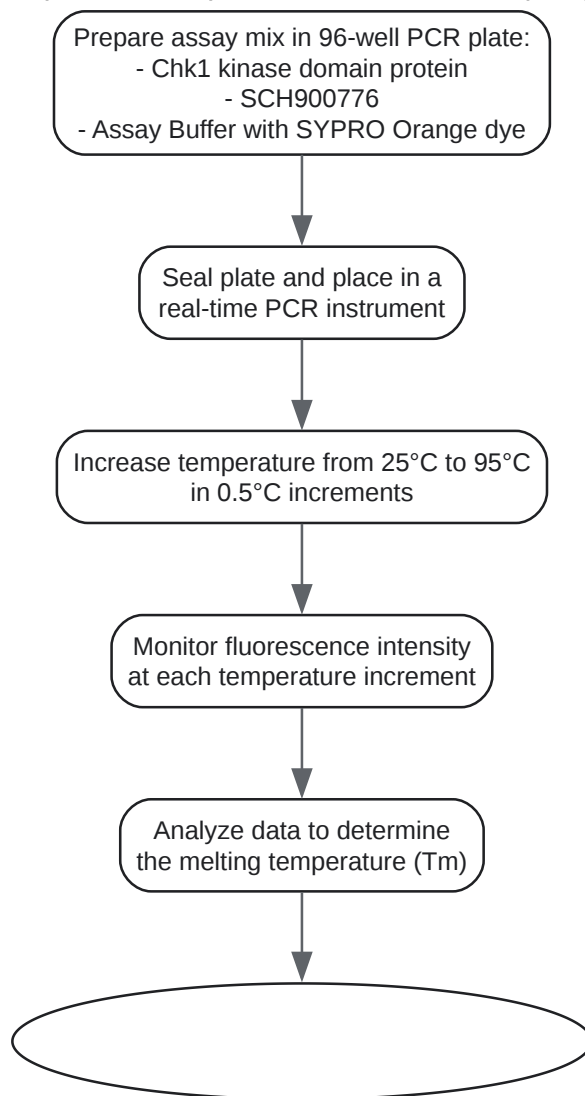
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SCH900776 inhibits Chk1, disrupting cell cycle arrest.

Workflow for Chk1 Enzymatic Activity Assay (ADP-Glo)



Workflow for Temperature-Dependent Fluorescence (TdF) Binding Assay



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